3-(Thiophen-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Description
3-(Thiophen-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with thiophene rings and an azetidine moiety. The oxalate counterion enhances solubility and bioavailability, making it suitable for pharmacological studies. This compound is hypothesized to exhibit anticancer and apoptosis-inducing properties due to structural similarities with other bioactive 1,2,4-oxadiazoles . Its synthesis likely involves cyclization reactions of thiophene-containing precursors, as seen in analogous triazole and oxadiazole derivatives .
Properties
IUPAC Name |
oxalic acid;3-thiophen-2-yl-5-[1-(thiophen-3-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2.C2H2O4/c1-2-12(20-4-1)13-15-14(18-16-13)11-7-17(8-11)6-10-3-5-19-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKWRCHTUYJZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(Thiophen-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising an oxadiazole ring fused with thiophene and azetidine moieties. The synthesis typically involves multi-step organic reactions, including cyclization and coupling techniques to introduce the thiophene and azetidine components effectively.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this class exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.
| Compound | Activity | Reference |
|---|---|---|
| 3a | MIC = 0.25 µg/mL against M. tuberculosis | Parikh et al. (2020) |
| 21c | MIC = 4–8 µM against drug-resistant M. tuberculosis | Dhumal et al. (2016) |
The presence of thiophene rings in these compounds enhances their lipophilicity, facilitating better membrane penetration and interaction with microbial targets.
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines, including colon and breast cancer.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5a | HCT116 (colon) | 15 | Vosatka et al. (2018) |
| 8b | MCF7 (breast) | 10 | Dhumal et al. (2016) |
The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Anti-inflammatory Activity
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
This activity is crucial for developing therapeutic agents for chronic inflammatory conditions.
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activity:
- Study by Villemagne et al. (2020) : Focused on fragment-based drug design to create new oxadiazole compounds that inhibit EthR in M. tuberculosis. The most effective compound showed an EC of 0.072 μM with favorable pharmacokinetic properties.
- Research by Desai et al. (2018) : Evaluated pyridine-based oxadiazole derivatives for their antitubercular effects, revealing significant activity against resistant strains.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those similar to 3-(Thiophen-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate . A series of oxadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. For instance, compounds derived from thiophene-substituted oxadiazoles exhibited significant activity against Staphylococcus aureus and Escherichia coli , demonstrating their potential as antimicrobial agents .
Anticancer Properties
The anticancer properties of oxadiazole derivatives have also been extensively studied. Compounds with similar structures have shown effectiveness against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancers. For example, a study reported that certain 1,2,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against HCT-116 cells, indicating potent antiproliferative activity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antiparasitic Activity
Another significant application of oxadiazoles is their antiparasitic activity. Compounds structurally related to This compound have been evaluated for activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. These studies suggest that modifications to the oxadiazole ring can enhance efficacy against these parasites .
Synthesis Techniques
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions that can be achieved through various methods such as:
- Condensation Reactions : Utilizing hydrazine derivatives with carboxylic acids or their derivatives.
- Microwave-Assisted Synthesis : This modern technique allows for rapid synthesis under controlled conditions, improving yield and purity.
- Green Chemistry Approaches : Recent trends emphasize the use of environmentally friendly solvents and reagents in the synthesis process .
Case Study 1: Antimicrobial Screening
A novel series of 1,2,4-oxadiazoles was synthesized and screened for antimicrobial activity against a panel of bacterial strains. The results indicated that compounds with electron-withdrawing groups on the aromatic ring significantly enhanced antibacterial potency .
Case Study 2: Anticancer Evaluation
In a comprehensive study involving several oxadiazole derivatives, researchers found that specific substitutions on the thiophene ring improved selectivity and potency against cancer cell lines. The most promising candidates were further evaluated for their mechanisms of action using flow cytometry and caspase activation assays .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Heterocycle : The 1,2,4-oxadiazole core (target compound) is associated with apoptosis induction, while 1,2,4-triazole derivatives exhibit broader antimicrobial and antituberculosis activities .
- Thiophene Substitution: Thiophene rings enhance π-π stacking with biological targets. The target compound’s dual thiophene substitution may improve binding affinity compared to mono-thiophene analogs like 1d .
- Azetidine vs.
Physicochemical and Pharmacokinetic Properties
- Solubility: The oxalate salt of the target compound likely offers higher aqueous solubility than neutral 1,2,4-oxadiazoles (e.g., 1d) or sodium salts (e.g., ’s compound), facilitating intravenous administration .
- Stability : Oxadiazoles generally exhibit higher hydrolytic stability than 1,3,4-thiadiazoles, as seen in ’s compounds, which require stabilizing counterions .
Mechanistic and Target-Specific Differences
- Apoptosis Induction : The target compound’s mechanism may resemble 1d, which targets TIP47 (IGF II receptor binding protein) to induce G1 arrest . In contrast, triazole-thione derivatives () act via reactive oxygen species (ROS) modulation.
- Enzyme Interactions : Molecular docking studies suggest that sodium thioacetate derivatives () inhibit viral proteases through covalent bonding, whereas the target compound’s azetidine may engage in hydrogen bonding with kinase domains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(Thiophen-2-yl)-5-(1-(thiophen-3-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functionalization. Key steps include:
- Formation of the oxadiazole core via cyclocondensation of thiophene-carboxylic acid derivatives with amidoximes under reflux in ethanol .
- Introduction of the azetidine-thiophen-3-ylmethyl moiety using nucleophilic substitution, optimized at 60–80°C in DMF with K₂CO₃ as a base .
- Final purification via recrystallization in methanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing the target compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns, particularly for thiophene and azetidine moieties .
- IR Spectroscopy : Identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole, C-S bonds at ~700 cm⁻¹) .
- Elemental Analysis : Validates stoichiometry, with deviations >0.3% requiring re-purification .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol for polar impurities; optimize solvent ratios (e.g., 3:1 methanol/water) for crystal growth .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (30–50% ethyl acetate) to separate azetidine intermediates .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic structure and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model charge distribution, highlighting electron-deficient regions (e.g., oxadiazole ring) for electrophilic substitution .
- Frontier Molecular Orbital (FMO) Analysis : Predicts reactivity sites; HOMO-LUMO gaps <4 eV suggest potential for bioactivity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .
Q. What strategies address low yields in the cyclization step of oxadiazole formation?
- Methodological Answer :
- Catalyst Optimization : Replace traditional HCl with H₂SO₄-acetic acid mixtures to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
- Intermediate Monitoring : Use TLC (hexane:ethyl acetate 1:1) to detect unreacted precursors early .
Q. How to resolve contradictions in crystallographic data during structural validation?
- Methodological Answer :
- SHELX Refinement : Apply TWIN/BASF commands in SHELXL to correct for twinning or disorder in azetidine-thiophene groups .
- Hydrogen Bonding Analysis : Use Mercury software to validate intermolecular interactions (e.g., C-H···O patterns) against Etter’s graph set rules .
- PLATON Checks : Flag outliers in bond lengths (>3σ) for manual re-examination .
Q. How to design experiments for structure-activity relationship (SAR) studies focusing on the azetidine moiety?
- Methodological Answer :
- Analog Synthesis : Replace azetidine with pyrrolidine or piperidine derivatives to assess steric/electronic effects on bioactivity .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays; correlate IC₅₀ values with substituent Hammett constants .
- QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to predict activity trends .
Q. How to analyze hydrogen bonding patterns and their impact on stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
